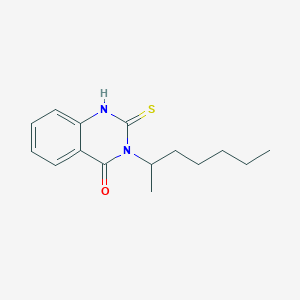

3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-heptan-2-yl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS/c1-3-4-5-8-11(2)17-14(18)12-9-6-7-10-13(12)16-15(17)19/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVBBQGLZMBGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 2-aminobenzamide with heptan-2-one in the presence of a suitable catalyst, followed by the introduction of a sulfanyl group using thiolating agents such as thiourea or hydrogen sulfide. The reaction conditions often include refluxing in an organic solvent like ethanol or methanol, with reaction times ranging from several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The heptan-2-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkylating or arylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, room temperature to reflux conditions.

Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides), polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Alkyl or aryl-substituted quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the quinazolinone scaffold, including 3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, exhibit significant anticancer properties. A study explored various derivatives and found that certain compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7. This suggests that modifications to the quinazolinone structure can enhance its bioactivity .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In studies evaluating a series of synthesized quinazolinone derivatives, some exhibited potent antibacterial and antifungal activities against pathogens like Mycobacterium smegmatis and Candida albicans. The presence of specific functional groups was linked to increased efficacy against these microorganisms .

Fungicidal Activity

The compound's structural analogs have been investigated for their antifungal properties, particularly against plant pathogens. The bioactive nature of the quinazolinone framework allows for the development of fungicides that target specific fungal strains, potentially reducing crop losses in agriculture .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes, such as proteases or kinases.

Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Quinazolin-4-one derivatives exhibit biological activity modulated by substituents at positions 2 and 3. Below is a comparative analysis:

Physicochemical Properties

- Hydrogen Bonding: Thiol (-SH) at position 2 serves as a hydrogen bond donor, critical for target binding, as seen in COX-2 inhibitors .

- Molecular Weight : Derivatives with bulky substituents (e.g., 3-[3-(morpholin-4-yl)propyl]) exceed 300 Da, which may limit oral bioavailability .

Key Research Findings

Substituent Effects :

- Alkyl chains (e.g., heptan-2-yl) enhance lipophilicity but require balancing with polar groups to maintain solubility.

- Electron-withdrawing groups (e.g., Cl, F) on aryl rings improve enzyme binding via hydrophobic/electronic interactions .

Therapeutic Potential: Quinazolin-4-ones with sulfonamide or morpholinylpropyl groups are promising for targeted therapies (e.g., antiviral, anticancer) .

Unmet Needs: Limited data exist on the pharmacokinetics and in vivo efficacy of 3-alkylquinazolinones, necessitating further preclinical studies.

Biological Activity

3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by its unique structural features, including a heptan-2-yl group and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.

- IUPAC Name : 3-(Heptan-2-yl)-2-sulfanylidene-1H-quinazolin-4-one

- Molecular Formula : C15H20N2OS

- CAS Number : 730976-65-5

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzamide with heptan-2-one, followed by the introduction of a sulfanyl group using thiolating agents. The reaction conditions often include refluxing in organic solvents like ethanol or methanol, with reaction times ranging from several hours to overnight.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as proteases and kinases.

- Receptor Modulation : It can modulate signaling pathways by interacting with cell surface or intracellular receptors.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Therapeutic Potential

Research indicates that quinazolinone derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Some studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Induces apoptosis | |

| Quinazolinone analogs | Anticancer | |

| Acetylcholinesterase inhibitors | Neuroprotective |

Comparison with Similar Compounds

A comparative analysis with other quinazolinone derivatives reveals distinct biological activities based on structural variations:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 2-Methyl-3-(heptan-2-yl)-3,4-dihydroquinazolin-4-one | Methyl instead of sulfanyl group | Varies |

| 3-(Heptan-2-yl)-2-amino-3,4-dihydroquinazolin-4-one | Amino group instead of sulfanyl group | Varies |

The unique combination of functional groups in this compound is believed to impart distinct chemical reactivity and biological activity compared to its analogs.

Q & A

Q. Key Parameters :

- Temperature control (reflux at ~80°C) to avoid side reactions.

- Solvent selection (polar aprotic solvents enhance reactivity).

- Monitoring by TLC or HPLC for intermediate verification .

Basic: How is the structural integrity of this compound validated?

Answer:

Structural confirmation employs:

Spectroscopy :

- NMR : H and C NMR identify substituents (e.g., heptan-2-yl CH signals at δ 0.8–1.5 ppm, thiol protons at δ 3.5–4.0 ppm) .

- IR : Stretching frequencies for C=S (1150–1250 cm) and C=O (1650–1700 cm) confirm functional groups .

X-ray Crystallography : Resolves bond lengths (e.g., C–S bond ~1.7 Å) and dihedral angles to confirm planarity of the quinazolinone core .

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 305.12) .

Advanced: What strategies optimize the reactivity of the sulfanyl group for further functionalization?

Answer:

The sulfanyl group can undergo:

Oxidation : Controlled oxidation with HO or mCPBA converts –SH to sulfoxide (–SO–) or sulfone (–SO–), altering electronic properties for biological targeting .

Nucleophilic Substitution : Reaction with alkyl/aryl halides in DMF/KCO introduces new substituents (e.g., oxadiazole or thiadiazole moieties) .

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) modify the quinazolinone core for structure-activity relationship (SAR) studies .

Q. Methodological Note :

- Protect the thiol group with acetyl chloride during multi-step syntheses to prevent undesired oxidation .

Advanced: How is the antimicrobial activity of this compound evaluated in vitro?

Answer:

Standard protocols include:

Disk Diffusion : Impregnated disks on agar plates inoculated with bacterial/fungal strains (e.g., S. aureus, E. coli). Zones of inhibition are measured per CLSI guidelines .

Minimum Inhibitory Concentration (MIC) : Broth microdilution in 96-well plates, with serial dilutions (0.5–128 µg/mL). MIC is the lowest concentration inhibiting visible growth after 24h .

Time-Kill Assays : Quantify bactericidal/fungicidal effects over 24h using colony-forming unit (CFU) counts .

Q. Data Interpretation :

- Compare results with positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

- Synergy studies (e.g., checkerboard assays) assess combinatorial effects with existing drugs .

Advanced: What structural modifications improve solubility and bioavailability?

Answer:

Strategies include:

Methoxy Substituents : Introducing methoxy groups on the phenyl ring enhances aqueous solubility by increasing polarity, as seen in analogs with 2,4-dimethoxyphenyl groups .

Prodrug Design : Esterification of the sulfanyl group (e.g., acetyl prodrugs) improves membrane permeability, with enzymatic hydrolysis restoring activity in vivo .

Salt Formation : Hydrochloride or sodium salts of the quinazolinone core increase solubility for parenteral formulations .

Q. Analytical Validation :

- LogP measurements (HPLC) quantify hydrophilicity changes.

- In vitro permeability assays (e.g., Caco-2 cells) predict oral absorption .

Advanced: How do computational models aid in understanding SAR for this compound?

Answer:

Docking Studies : Molecular docking (AutoDock, Glide) predicts binding modes to targets like dihydrofolate reductase (DHFR) or β-lactamases. Key interactions include hydrogen bonds with the sulfanyl group and hydrophobic contacts with the heptan-2-yl chain .

QSAR Models : Quantitative SAR correlates substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the quinazolinone ring enhance antimicrobial potency .

MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-target complexes over 100ns, identifying critical residues for binding .

Basic: What are common impurities encountered during synthesis, and how are they mitigated?

Answer:

Byproducts :

- Unreacted Intermediates : Residual 2-aminobenzoic acid derivatives detected via HPLC. Mitigated by optimizing reaction time/temperature .

- Oxidation Products : Sulfones or disulfides form if –SH is exposed to air. Use inert atmospheres (N) and antioxidants (e.g., BHT) .

Purification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.